molecular formula C19H17ClN4O4 B2420595 3-[4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethoxyphenyl)urea CAS No. 1105196-18-6

3-[4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethoxyphenyl)urea

Cat. No.: B2420595
CAS No.: 1105196-18-6
M. Wt: 400.82
InChI Key: OEWMRNFKMWIBIE-UHFFFAOYSA-N
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Description

3-[4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethoxyphenyl)urea is a versatile chemical compound used in various scientific research fields. It is known for its complex structure, which includes a biphenyl group, a sulfonyl group, and a benzodioxin moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethoxyphenyl)urea typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield an intermediate compound. This intermediate is then treated with various alkyl or aralkyl halides in the presence of lithium hydride as a base and N,N-dimethylformamide as the reaction medium .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

3-[4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethoxyphenyl)urea has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases like Alzheimer’s.

    Medicine: Its ability to inhibit certain enzymes makes it a candidate for drug development.

    Industry: The compound’s unique structure allows it to be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethoxyphenyl)urea involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to therapeutic effects, such as the reduction of symptoms in diseases like Alzheimer’s .

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds like sulfamonomethoxine and sulfadimethoxine share the sulfonyl group and have similar antibacterial properties.

    Benzodioxins: Compounds containing the benzodioxin moiety, such as certain plant hormones, exhibit similar structural features.

Uniqueness

What sets 3-[4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethoxyphenyl)urea apart is its combination of the biphenyl, sulfonyl, and benzodioxin groups, which confer unique chemical and biological properties. This combination allows it to participate in a wide range of reactions and makes it a valuable tool in various research fields.

Properties

IUPAC Name

1-[4-(3-chlorophenyl)-3-oxopyrazin-2-yl]-3-(3,4-dimethoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O4/c1-27-15-7-6-13(11-16(15)28-2)22-19(26)23-17-18(25)24(9-8-21-17)14-5-3-4-12(20)10-14/h3-11H,1-2H3,(H2,21,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWMRNFKMWIBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=NC=CN(C2=O)C3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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